molecular formula C9H16O3 B1244007 Decarestrictine L

Decarestrictine L

Cat. No. B1244007
M. Wt: 172.22 g/mol
InChI Key: GDXDHEIQIIZPSF-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarestrictine L is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis Techniques

  • Decarestrictine L has been a subject of various synthetic studies. A stereoselective synthesis from ethyl (R)-3-hydroxybutyrate using tandem oxonium ylide formation and rearrangement for the tetrahydropyranyl core was detailed in a study by Clark, Fessard, and Whitlock (2006) (Clark, Fessard, & Whitlock, 2006). Another synthesis method starting from tri-O-acetyl-d-glucal was described by Lukesh and Donaldson (2003), emphasizing the introduction of an axial methyl group and chain extension techniques (Lukesh & Donaldson, 2003). Banoth et al. (2016) also developed a stereoselective synthesis, highlighting a tandem isomerization followed by C–O and C–C bond formation as a key step (Banoth, Kanikarapu, Yadav, & Mohapatra, 2016).

Methodological Developments

  • Research on Decarestrictine L has contributed to the development of novel synthetic methodologies. García et al. (2006) used oxidation of a furan ring with singlet oxygen followed by intramolecular hetero Michael addition for enantioselective synthesis (García, Gómez, Teijeira, Terán, & Fall, 2006). Another approach by Cintulová et al. (2016) involved palladium-catalysed cyclocarbonylation of enediols to prepare cis-fused bicyclic lactones, indicating potential in the synthesis of Decarestrictine L (Cintulová, Slahúčková, Paštrnák, Prónayová, & Szolcsányi, 2016).

Advances in Stereochemistry

  • Studies on Decarestrictine L have also focused on understanding and manipulating stereochemistry. Katsuta et al. (2015) revised the stereochemistry of decarestrictine G, which informed their synthetic approach to (5R,6R,9R)-(−)-decarestrictine G (Katsuta, Fujikawa, Yajima, & Nukada, 2015). Another study by Kobayashi et al. (2007) developed a method for producing 3-alkene-1,2,5-triol derivatives for the synthesis of Decarestrictine D, showcasing the potential of stereo- and regioselective transformations (Kobayashi, Yoshida, Asano, Takeuchi, & Acharya, 2007).

properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-[(2S,3R,6S)-3-hydroxy-6-methyloxan-2-yl]propan-2-one

InChI

InChI=1S/C9H16O3/c1-6(10)5-9-8(11)4-3-7(2)12-9/h7-9,11H,3-5H2,1-2H3/t7-,8+,9-/m0/s1

InChI Key

GDXDHEIQIIZPSF-YIZRAAEISA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](O1)CC(=O)C)O

SMILES

CC1CCC(C(O1)CC(=O)C)O

Canonical SMILES

CC1CCC(C(O1)CC(=O)C)O

synonyms

decarestrictine L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarestrictine L
Reactant of Route 2
Reactant of Route 2
Decarestrictine L
Reactant of Route 3
Decarestrictine L
Reactant of Route 4
Decarestrictine L
Reactant of Route 5
Decarestrictine L
Reactant of Route 6
Reactant of Route 6
Decarestrictine L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.